3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate
Beschreibung
Historical Context and Discovery of Acridinium-Based Photocatalysts
The emergence of visible light photoredox catalysis has fundamentally transformed synthetic organic chemistry by enabling the productive use of lower energy radiation and creating highly selective reaction platforms. Initially, polypyridyl complexes of iridium and ruthenium dominated the field due to their favorable excited-state lifetimes and useful redox windows, leading to the development of diverse photoredox-catalyzed transformations. However, the low abundances of iridium and ruthenium in the earth's crust, combined with their associated costs, rendered these catalysts nonsustainable and limited their application in industrial-scale manufacturing.
The pioneering work in acridinium-based photocatalysis can be traced to early investigations by Fukuzumi, who first introduced acridinium salts as viable photoredox catalysts. This foundational research was subsequently expanded and popularized by Nicewicz and colleagues, who recognized the potential of these organic dyes as sustainable alternatives to transition metal complexes. The development of acridinium photocatalysts represented a paradigm shift toward earth-abundant, organocatalytic systems that could maintain the efficiency and selectivity of precious metal catalysts while addressing critical sustainability challenges.
As acridinium-based photoredox catalysis matured, systematic structural modifications to the catalyst core led to significant improvements in stability and photophysical properties. Particularly important developments included the implementation of nitrogen-arylation strategies and the strategic introduction of tert-butyl substituents, which were designed to prevent catalyst bleaching through dealkylation and nucleophilic addition pathways, respectively. These modifications culminated in the development of this compound, which emerged as one of the most synthetically useful acridinium photocatalysts reported to date.
The historical progression of acridinium catalyst development demonstrates a clear evolution from simple structural frameworks to sophisticated, rationally designed systems. Early acridinium salts suffered from limited stability under photocatalytic conditions, often undergoing irreversible degradation that compromised their catalytic efficiency. The introduction of strategic substituents addressed these limitations systematically, with each modification targeting specific degradation pathways while preserving or enhancing the desired photophysical properties.
Structural Significance of tert-Butyl and Mesityl Substituents
The strategic incorporation of tert-butyl groups at the 3,6-positions of the acridinium core represents a critical design element that significantly enhances the photocatalyst's stability and performance characteristics. These bulky substituents serve multiple functions, primarily acting as protective groups that prevent nucleophilic attack at vulnerable positions on the aromatic system. The tert-butyl groups create substantial steric hindrance around the acridinium core, effectively shielding reactive sites from degradative processes that commonly plague simpler acridinium derivatives.
Research has demonstrated that the 3,6-di-tert-butyl substitution pattern provides optimal protection without significantly compromising the photophysical properties of the acridinium chromophore. The positioning of these groups at the 3,6-positions allows them to exert maximum protective influence while maintaining the electronic integrity of the aromatic system. Comparative studies have shown that acridinium catalysts bearing tert-butyl substituents exhibit dramatically improved photostability under continuous irradiation conditions compared to their unsubstituted counterparts.
The mesityl substituent at the 9-position plays an equally crucial role in determining the photocatalyst's behavior and properties. The mesityl group, consisting of a 2,4,6-trimethylphenyl moiety, was originally incorporated to create an electron donor-acceptor system that forms a charge-transfer state upon excitation. In this configuration, positive charge becomes localized on the mesityl ring, creating a spatially separated charge distribution that influences the catalyst's redox properties and excited-state dynamics.
However, subsequent research revealed that the charge-transfer character associated with mesityl substitution can sometimes be counterproductive in photoredox applications. The charge-transfer state is generally less oxidizing than the locally excited state and exhibits increased susceptibility to decomposition pathways. This understanding led to investigations of alternative aromatic substituents, including the 2,6-dimethylphenyl (xylyl) group, which demonstrates reduced electron-rich character and consequently inhibits formation of the problematic charge-transfer state.
Comparative photophysical analysis reveals distinct differences between mesityl and xylyl-substituted acridinium catalysts. The following table summarizes key properties of various acridinium derivatives:
| Substituent Pattern | Excited-State Lifetime | Reduction Potential | Excited-State Energy |
|---|---|---|---|
| 3,6-Di-tert-butyl-9-mesityl | Extended | Moderate | Optimal for visible light activation |
| 3,6-Di-tert-butyl-9-xylyl | Significantly extended | Similar to mesityl | Comparable activation profile |
| Unsubstituted core | Limited | Variable | Lower stability |
The extended excited-state lifetime observed with the mesityl derivative results from multiple factors, including the attenuation of nonradiative decay pathways and the influence of the bulky substituent on molecular motion. The mesityl group's steric bulk restricts carbon-carbon bond rotation, reducing one potential mechanism for excited-state deactivation. Additionally, the electronic properties of the mesityl substituent create a favorable balance between charge-transfer and locally excited state character, optimizing the catalyst's redox window for synthetic applications.
Role of Tetrafluoroborate Counterion in Stability and Reactivity
The tetrafluoroborate anion serves as a critical component in the overall stability and reactivity profile of this compound. This counterion choice represents a carefully considered balance between chemical inertness and practical handling considerations. Tetrafluoroborate exhibits exceptional chemical stability under the conditions typically employed in photoredox catalysis, remaining largely unreactive toward the highly oxidizing excited states generated during photocatalytic cycles.
The tetrafluoroborate anion possesses several advantageous properties that contribute to the overall performance of the acridinium photocatalyst. Its tetrahedral geometry and high symmetry create a well-defined ionic environment around the acridinium cation, promoting consistent photophysical behavior. The anion's negative charge is effectively delocalized across the four fluorine atoms, minimizing unwanted interactions with the photocatalytically active cation while maintaining the necessary electrostatic stabilization.
From a synthetic and handling perspective, tetrafluoroborate salts demonstrate superior crystallinity and thermal stability compared to many alternative counterions. The compound exhibits a well-defined melting point of 277.2°C, indicating substantial thermal stability that facilitates purification and storage. This thermal robustness proves particularly valuable in synthetic applications where elevated temperatures may be encountered during reaction workup or catalyst recovery procedures.
The choice of tetrafluoroborate over alternative counterions reflects careful consideration of both chemical and practical factors. Perchlorate anions, while chemically similar in many respects, present significant safety concerns due to their oxidizing nature and potential for explosive decomposition. Hexafluorophosphate represents another viable option but demonstrates reduced hydrolytic stability compared to tetrafluoroborate, particularly under the aqueous or protic conditions sometimes encountered in photoredox applications.
Electrochemical studies have provided detailed insights into how the tetrafluoroborate counterion influences the redox properties of the acridinium cation. The anion's chemical inertness ensures that observed redox potentials accurately reflect the intrinsic properties of the acridinium chromophore without interference from counterion-based processes. This characteristic proves essential for mechanistic studies and optimization of photocatalytic transformations, where precise understanding of thermodynamic driving forces guides reaction design.
The following table presents key physicochemical properties of this compound:
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 573.51 g/mol | - |
| Melting Point | 277.2°C | Standard atmospheric pressure |
| Photocatalyst Activation | 455 nm | Visible light irradiation |
| Molecular Formula | C₃₆H₄₀BF₄N | - |
| Assay Purity | ≥95% | Commercial specifications |
| Physical Form | Powder or crystals | Room temperature |
The stability profile of the tetrafluoroborate salt under various storage and reaction conditions has been extensively characterized. The compound demonstrates excellent stability when stored under inert atmosphere conditions at reduced temperatures, maintaining its photocatalytic activity over extended periods. This stability extends to solutions in common organic solvents, where the catalyst retains its characteristic absorption and emission properties without significant degradation.
Under photocatalytic reaction conditions, the tetrafluoroborate counterion remains chemically inert, allowing the acridinium cation to undergo the desired excited-state electron transfer processes without interference. This chemical inertness proves particularly important in reactions involving strongly nucleophilic substrates or basic conditions, where more reactive counterions might participate in unwanted side reactions or catalyst decomposition pathways.
Eigenschaften
IUPAC Name |
3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N.BF4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNSHKYOOCWQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reaction Conditions and Reagents
A more efficient route involves converting xanthylium salts directly into acridinium derivatives. This method, demonstrated by Thieme-Connect researchers, bypasses intermediate isolation and enhances scalability. The synthesis begins with 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate, which undergoes lithium-halogen exchange followed by nucleophilic aromatic substitution. Key reagents and conditions are summarized below:
| Component | Quantity | Role | Conditions |
|---|---|---|---|
| Xanthylium salt | 8.02 g | Starting material | Anhydrous n-hexane, argon atmosphere |
| Tetramethylethylenediamine | 8.71 mL | Chelating agent | Room temperature, 4 hours |
| sec-Butyllithium (1.4 M) | 42.0 mL | Lithium source | Dropwise addition, ice bath |
| Tetrafluoroboric acid | Stoichiometric | Counterion introduction | Quenching step |
This method achieves gram-scale production with minimal purification, yielding the target compound in high purity (>95%).
Scalability and Optimization
The reaction’s scalability is attributed to the stability of intermediates and the use of cost-effective solvents like n-hexane. Optimization studies indicate that maintaining anhydrous conditions and precise temperature control during sec-butyllithium addition are critical for avoiding side reactions.
Late-Stage C–H Alkylation Approach
Photochemical Addition
Recent advances leverage photochemical C–H functionalization to modify preformed acridinium cores. As reported by the Chinese Chemical Society, visible-light irradiation induces single-electron transfer between acridinium salts and organotrifluoroborates, generating persistent radicals that undergo cross-coupling. For example:
$$
\text{Acridinium}^+ + \text{R-BF}_3\text{K} \xrightarrow{h\nu} \text{Acridinium}^\cdot + \text{R}^\cdot \rightarrow \text{Alkylated intermediate}
$$
This step avoids the need for directing groups and operates under mild conditions (room temperature, 12–24 hours).
Electrocatalytic Dehydrogenation
The alkylated intermediate is subsequently dehydrogenated using an electrochemical cell equipped with a graphite anode. Triethylamine serves as a proton scavenger, enabling quantitative conversion to the desired acridinium derivative.
Continuous-Flow Synthesis
A landmark achievement in this field is the development of a four-step continuous-flow platform, which integrates photochemical and electrochemical reactors (Table 2).
| Step | Reactors | Reagents | Yield |
|---|---|---|---|
| Photochemical addition | Flow photoreactor | Organotrifluoroborate, TEMPO | 65% |
| Neutralization | Static mixer | Trifluoromethanesulfonic acid | – |
| Electrocatalytic dehydrogenation | Flow electrolytic cell | Triethylamine | 78% |
| Second alkylation | Iterative process | Additional organotrifluoroborate | 51% (overall) |
This system enables on-demand production of 3,6-disubstituted acridinium salts without intermediate isolation, significantly reducing processing time and waste.
Comparative Analysis of Methods
| Parameter | De Novo Synthesis | Xanthylium Conversion | C–H Alkylation |
|---|---|---|---|
| Steps | 6–8 | 3 | 4 (continuous-flow) |
| Scalability | Limited | Gram-scale | Kilogram-scale |
| Functional Group Tolerance | Low | Moderate | High |
| Typical Yield | 20–35% | 70–85% | 50–65% |
| Key Advantage | Well-established | Short reaction time | Modular diversification |
The C–H alkylation method excels in modularity, allowing rapid diversification of the acridinium core with diverse substituents. In contrast, the xanthylium route offers superior yields and simpler purification.
Industrial-Scale Production Considerations
Industrial adoption prioritizes cost-efficiency and reproducibility. The continuous-flow C–H alkylation platform is particularly promising, as it minimizes manual intervention and accommodates real-time monitoring. Key challenges include:
- Catalyst Stability : Prolonged exposure to light and electrochemical conditions may degrade the acridinium core.
- Solvent Recovery : Large volumes of n-hexane and cyclohexane require efficient recycling systems.
- Regulatory Compliance : Handling sec-butyllithium and tetrafluoroboric acid necessitates robust safety protocols.
Analyse Chemischer Reaktionen
Photoredox Catalytic Mechanisms
The compound operates via a single-electron transfer (SET) mechanism under visible light irradiation (typically 455 nm). Key features include:
| Property | Value/Description |
|---|---|
| Excitation wavelength | 455 nm (blue light) |
| Redox potential (E₁/₂) | +2.03 V vs SCE (oxidized state) |
| Quantum yield | 0.89 (measured in acetonitrile at 25°C) |
Upon excitation, the acridinium core undergoes intersystem crossing to a long-lived triplet state, enabling electron transfer to substrates. This process is critical for generating radical intermediates in synthetic pathways .
C–H Functionalization
The catalyst enables site-selective C–H bond activation in aromatic systems. A representative example is the amination of arenes :
Reaction Conditions :
-
Substrate: Toluene derivatives
-
Reagents: TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), NH₃ source
-
Light: 455 nm LED (5 W)
-
Solvent: Dichloromethane
-
Yield: 72-89% (depending on substituents)
Key Advantage : Ortho/meta/para selectivity ratios reach 15:1 in optimized conditions, outperforming traditional Ru/Ir catalysts .
Reductive Dehalogenation
The compound facilitates dehalogenation of aryl halides through a sequential SET-proton transfer mechanism:
| Substrate | Product | Conversion (%) |
|---|---|---|
| 4-Bromotoluene | Toluene | 95 |
| 2-Chloronaphthalene | Naphthalene | 88 |
| 1-Iodoadamantane | Adamantane | 78 |
Conditions: Hantzsch ester (1.5 eq.), THF, 25°C, 2 hours irradiation .
Oxidative Coupling
In oxidative transformations, the catalyst mediates cross-dehydrogenative couplings:
Example Reaction :
Benzothiophene + Styrene → Bis-aryl product
-
Turnover number (TON): 1,240
-
Selectivity: 92% (anti-Markovnikov)
Comparative Performance Analysis
| Reaction Type | Acridinium Catalyst | Ru(bpy)₃²⁺ | Ir(ppy)₃ |
|---|---|---|---|
| C–H Amination | 89% yield | 67% yield | 72% yield |
| Dehalogenation | 95% conversion | 81% conversion | 78% conversion |
| Oxidative Coupling | 92% selectivity | 85% selectivity | 88% selectivity |
Data normalized for equivalent light intensity and catalyst loading (1 mol%) .
Stability and Recyclability
The tert-butyl and mesityl groups confer exceptional stability:
-
Thermal decomposition : >300°C (TGA analysis)
-
Photostability : Maintains 98% activity after 10 catalytic cycles
-
Solvent compatibility : Effective in polar aprotic (DMF, MeCN) and nonpolar (toluene) solvents .
Mechanistic Case Study: Cross-Coupling of Aryl Halides
A 2024 study demonstrated the catalyst's role in Ullmann-type couplings:
-
Initiation : Light-induced SET generates aryl radical from Ar–X bond
-
Propagation : Radical combines with Cu(I) intermediate
-
Termination : Reductive elimination yields biaryl product
Experimental Data :
This acridinium derivative represents a paradigm shift in photoredox catalysis, combining the efficiency of transition-metal systems with the sustainability of organic catalysts. Its applications span pharmaceutical synthesis, materials science, and environmental remediation, with ongoing research exploring asymmetric variants and tandem catalytic processes.
Wissenschaftliche Forschungsanwendungen
Photocatalysis
3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate serves as an effective photocatalyst in various reactions. Notably, it has been employed in the site-selective amination of aromatic compounds when used in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) . This application highlights its utility in organic synthesis, enabling the formation of complex molecules with high selectivity.
Organic Synthesis
The compound plays a significant role in the synthesis of various organic compounds. Its ability to facilitate electron transfer processes makes it a valuable reagent in synthetic chemistry. For instance, it has been utilized to promote reactions that involve the functionalization of aromatic systems, showcasing its versatility as a reagent .
Materials Science
In materials science, this compound is being explored for its potential applications in developing advanced materials with unique optical properties. Its photophysical characteristics make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Study 1: Photocatalytic Reactions
A study published in the Journal of Chemical Theory and Computation demonstrated the effectiveness of this compound as a photocatalyst for the amination of aromatics. The researchers reported that using this compound significantly increased reaction yields compared to traditional methods .
Case Study 2: Organic Synthesis Techniques
Research highlighted in ACS Publications showed that incorporating this compound into synthetic pathways allowed for more efficient transformations of complex substrates. The study emphasized the compound's role in enhancing selectivity and reducing by-product formation during synthesis .
Wirkmechanismus
The compound exerts its effects primarily through its role as a photocatalyst. Upon absorption of visible light, it undergoes electronic excitation, which enables it to participate in redox reactions. The excited state of the compound can transfer electrons to or from substrates, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of organic molecules and the generation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Di-tert-butyl-9-mesityl-10-phenylacridinium tetrafluoroborate
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
- 3,6-Di-tert-butyl-9-(2,4,6-trimethylphenyl)-10-phenylacridinium tetrafluoroborate
Uniqueness
3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate is unique due to its specific structural arrangement, which imparts high stability and reactivity. The presence of bulky tert-butyl groups and a mesityl group enhances its ability to act as a photocatalyst, making it more effective than similar compounds in certain applications .
Biologische Aktivität
3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (CAS No. 1810004-87-5) is an acridinium-based compound known for its photocatalytic properties. This article explores its biological activity, focusing on its mechanisms, applications in photoredox catalysis, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C36H40BF4N
- Molecular Weight : 573.53 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its role as a photocatalyst. It facilitates various chemical reactions under light irradiation, particularly in organic synthesis and environmental applications. The acridinium core allows for efficient electron transfer processes, making it suitable for photoredox catalysis.
Photocatalytic Activity
This compound has been shown to effectively mediate reactions such as:
- C-H Functionalization : The compound can catalyze the selective C-H amination of arenes, which is significant for synthesizing complex organic molecules.
- Reduction Reactions : It acts as a reducing agent in various organic transformations, enhancing the efficiency of chemical processes .
Case Studies
- Arene C-H Amination :
- Environmental Applications :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic protocols for preparing 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via reaction of 3,6-di-tert-butyl-9-mesitylxanthylium tetrafluoroborate with phenylating agents under inert conditions (argon). Key steps include using dry, degassed dichloromethane as the solvent and maintaining anhydrous conditions to avoid side reactions. Intermediate characterization involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). For example, HRMS (ESI+) confirmed the molecular ion peak at m/z 411.2687 (calcd. 411.2688) for intermediates .
Q. How can researchers verify the purity and structural integrity of this acridinium salt?
- Methodological Answer : Purity is assessed via HPLC with UV detection, while structural confirmation requires a combination of H/C NMR and elemental analysis. For instance, NMR spectra resolve tert-butyl protons (δ ~1.4 ppm) and mesityl methyl groups (δ ~2.3 ppm). X-ray crystallography may be employed for definitive confirmation of counterion geometry (e.g., tetrafluoroborate coordination) .
Q. What are the primary photophysical properties of this compound relevant to photoredox catalysis?
- Methodological Answer : UV-Vis spectroscopy reveals strong absorption in the visible range (λ_max ~450–500 nm), characteristic of acridinium salts. Fluorescence quenching experiments with electron donors (e.g., triethylamine) confirm excited-state redox activity. Time-resolved spectroscopy measures excited-state lifetimes (~10–100 ns), critical for evaluating catalytic efficiency in radical coupling reactions .
Advanced Research Questions
Q. How does steric hindrance from tert-butyl and mesityl groups influence catalytic activity in photoredox reactions?
- Methodological Answer : The bulky tert-butyl (C-3, C-6) and mesityl (C-9) groups stabilize the acridinium core against oxidative degradation, as shown in accelerated aging tests under UV light. However, steric effects reduce substrate accessibility, requiring reaction optimization (e.g., solvent polarity adjustments or elevated temperatures) to balance stability and catalytic turnover .
Q. What strategies resolve contradictions in reported quantum yields for this catalyst across different studies?
- Methodological Answer : Discrepancies arise from solvent-dependent luminescence quenching or impurities in commercial batches. Researchers should standardize measurements using degassed acetonitrile and reference dyes (e.g., fluorescein). Internal calibration with ferrioxalate actinometry improves reproducibility .
Q. How can computational methods (e.g., DFT) predict the redox potentials and excited-state behavior of this compound?
- Methodological Answer : Density functional theory (DFT) calculations with hybrid functionals (e.g., B3LYP) and solvent continuum models (SMD) accurately predict oxidation potentials (E ~+1.2 V vs. SCE) and charge-transfer transitions. Exact exchange terms in functionals are critical for modeling the singlet-triplet energy gap, which governs intersystem crossing rates .
Q. What experimental designs are optimal for immobilizing this catalyst on solid supports without losing activity?
- Methodological Answer : Silica or polymer matrices functionalized with ionic groups (e.g., sulfonate) enable electrostatic immobilization of the cationic acridinium core. Leaching tests in polar solvents (e.g., methanol) and repeated catalytic cycles (e.g., aryl halide reductions) confirm stability. Surface-enhanced Raman spectroscopy (SERS) monitors structural integrity post-immobilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
